![molecular formula C9H9N3OS B2797468 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 33901-36-9](/img/structure/B2797468.png)
5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (MPTT) is an organic compound with a unique structure that has been extensively studied in recent years due to its potential applications in scientific research. MPTT has been used in various fields such as organic synthesis, drug development, and biochemistry. MPTT is an important building block in the synthesis of many other compounds and has been used in the synthesis of several drugs. In addition, MPTT has several biochemical and physiological effects that could be useful in laboratory experiments.
Scientific Research Applications
Inhibition of Linoleate Oxygenase Activity (ALOX15)
5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: has been investigated for its ability to selectively inhibit the catalytic activity of rabbit ALOX15, an enzyme involved in lipid peroxidation. ALOX15 metabolites play a role in cancer and inflammation models, making this enzyme a target for pharmacological research . The compound’s structural features likely contribute to its allosteric inhibition.
Antioxidant Properties
Derivatives of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated antioxidant effects. These compounds may protect cells from oxidative stress, making them relevant in health-related research.
Cytotoxic Effects on Tumor Cells
Ether and ester derivatives of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit cytotoxic effects on certain tumor cell lines. Researchers have explored their potential as anticancer agents.
Synthesis of 1,2-Dihydroisoquinolines
The compound’s structural motifs have been utilized in the synthesis of 1,2-dihydroisoquinolines, which possess biological and medicinal activities. These derivatives are relevant in drug development and chemical biology .
Mechanism of Action
Target of Action
Similar compounds with a 4-methoxyphenyl group have been found to inhibit the activity of15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .
Mode of Action
Related compounds have been shown to inhibit alox15 in a substrate-specific manner . In silico docking studies and molecular dynamics simulations suggest that these compounds occupy the substrate-binding pocket of one monomer, while the substrate fatty acid binds at the catalytic center of another monomer within the ALOX15 dimer . This interaction alters the enzyme–inhibitor interactions, leading to reduced inhibitory potency .
Biochemical Pathways
The inhibition of alox15 by similar compounds affects the metabolism of linoleic acid and arachidonic acid . These metabolites play a pathophysiological role in various cancer and inflammation models .
Result of Action
The inhibition of alox15 by similar compounds can potentially alter the production of metabolites derived from linoleic acid and arachidonic acid . These changes could influence various biological processes, including those involved in cancer and inflammation .
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRWSSVQAGNWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974575 |
Source
|
Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
5914-70-5 |
Source
|
Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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